Autotaxin-IN-6 -

Autotaxin-IN-6

Catalog Number: EVT-15632520
CAS Number:
Molecular Formula: C37H60BNO6
Molecular Weight: 625.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Autotaxin-IN-6 is classified as a small molecule inhibitor of autotaxin. It was discovered through structure-based drug design and has been characterized as part of a broader effort to develop selective inhibitors targeting this enzyme. The compound's development is linked to various studies focusing on the structure-activity relationship of autotaxin inhibitors, which have identified novel chemical classes with promising biological activity against autotaxin.

Synthesis Analysis

Methods and Technical Details

The synthesis of Autotaxin-IN-6 involves several steps that typically include:

  1. Nucleophilic Aromatic Substitution: This method is often employed to introduce functional groups onto aromatic rings, essential for enhancing the binding affinity to autotaxin.
  2. Coupling Reactions: These reactions link different molecular fragments to construct the final compound. For instance, Boc-protected piperazine derivatives are commonly synthesized through coupling with cyclic amines.
  3. Fluorination: In some studies, fluorinated versions of autotaxin inhibitors are synthesized for use in positron emission tomography imaging, which aids in evaluating the pharmacokinetics of these compounds.
Molecular Structure Analysis

Structure and Data

The molecular structure of Autotaxin-IN-6 consists of a core scaffold that interacts with the active site of autotaxin. Structural studies have shown that the compound features specific functional groups that enhance its binding affinity and selectivity towards autotaxin.

  1. Crystal Structure: The crystal structure of autotaxin-inhibitor complexes provides insights into how these compounds fit into the enzyme's active site, revealing key interactions that stabilize binding.
  2. Data: Computational modeling and docking studies have been used to predict the binding modes and affinities of Autotaxin-IN-6, with reported IC50 values indicating its potency in inhibiting autotaxin activity.
Chemical Reactions Analysis

Reactions and Technical Details

Autotaxin-IN-6 undergoes various chemical reactions during its synthesis and upon interaction with biological targets:

  1. Hydrolysis: The primary reaction catalyzed by autotaxin involves the hydrolysis of lysophosphatidylcholine to produce lysophosphatidic acid and choline.
  2. Inhibition Mechanism: The mechanism by which Autotaxin-IN-6 inhibits autotaxin is likely competitive, where it binds to the active site, preventing substrate access.

These reactions are critical for understanding how this compound functions at a biochemical level and its potential effects in therapeutic contexts .

Mechanism of Action

Process and Data

The mechanism of action for Autotaxin-IN-6 involves its competitive inhibition of autotaxin:

  1. Binding: The compound binds to the active site of autotaxin, blocking access to its natural substrate (lysophosphatidylcholine).
  2. Reduction of Lysophosphatidic Acid Levels: By inhibiting autotaxin, Autotaxin-IN-6 effectively reduces the levels of lysophosphatidic acid in tissues, which may contribute to alleviating pathological conditions associated with elevated levels of this lipid mediator.

Data from enzymatic assays confirm that Autotaxin-IN-6 exhibits significant inhibitory activity against autotaxin, making it a candidate for further therapeutic exploration .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Autotaxin-IN-6 possesses several notable physical and chemical properties:

  1. Solubility: The solubility profile is essential for its bioavailability; compounds designed as autotaxin inhibitors typically exhibit good solubility in aqueous media.
  2. Stability: Stability under physiological conditions is crucial for drug candidates; thus, Autotaxin-IN-6 must demonstrate resistance to metabolic degradation.
  3. Molecular Weight: The molecular weight generally falls within an optimal range for drug candidates (approximately 300-500 Da), facilitating good pharmacokinetic properties.

Relevant data regarding these properties can be derived from experimental studies involving various formulations .

Applications

Scientific Uses

Autotaxin-IN-6 has potential applications in several scientific domains:

  1. Cancer Research: Due to its role in promoting tumor growth and metastasis through lysophosphatidic acid signaling pathways, inhibiting autotaxin could provide therapeutic benefits in cancer treatment.
  2. Neurodegenerative Diseases: Research indicates that elevated levels of lysophosphatidic acid are implicated in neurodegenerative conditions; therefore, targeting autotaxin may help mitigate symptoms or progression.
  3. Inflammatory Disorders: As lysophosphatidic acid is involved in inflammatory responses, compounds like Autotaxin-IN-6 could be explored for their anti-inflammatory effects.
Molecular Pharmacology of Autotaxin-IN-6

Mechanism of Action in Autotaxin (ATX) Inhibition

Competitive vs. Non-Competitive Inhibition Dynamics

Autotaxin-IN-6 functions as a competitive inhibitor targeting the catalytic site of ATX. ATX features a bimetallic active site (two zinc ions) and a hydrophobic lipid-binding pocket, which accommodates lysophosphatidylcholine (LPC) substrates [1] [4]. Autotaxin-IN-6 mimics the glycerol moiety of LPC, binding directly to the zinc ions and occupying the hydrophobic pocket. This prevents LPC hydrolysis by sterically blocking substrate access [2] [4]. Unlike non-competitive inhibitors (e.g., lipid analogs binding allosteric sites), Autotaxin-IN-6 exhibits substrate concentration-dependent efficacy, with inhibition reversible upon increased LPC availability [2] [7].

Binding Affinity and Selectivity for ATX Isoforms

Autotaxin-IN-6 shows differential affinity across ATX isoforms due to structural variations in their catalytic domains. Among the five human isoforms (α, β, γ, δ, ε), ATXβ and ATXδ demonstrate the highest binding affinity (Kd ~15 nM), attributed to their stable protein folding and efficient catalytic site exposure [1] [6] [7]. The inhibitor’s benzoxaborole core forms anionic sp3-hybridized adducts with Thr209 in the catalytic groove, enhancing selectivity for ATX over other ectonucleotidases (ENPP1/3) [2] [10]. Molecular dynamics simulations confirm minimal interaction with ATXγ, which lacks exon 12-encoded residues critical for hydrophobic pocket stability [6].

Impact on Lysophosphatidic Acid (LPA) Biosynthesis

Autotaxin-IN-6 suppresses LPA biosynthesis by >80% at 1 µM in plasma, as measured by mass spectrometry [1] [3]. LPA species inhibited include 16:0-, 18:1-, and 20:4-LPA, which are primary products of ATX-mediated LPC hydrolysis [3] [8]. In cancer cell lines (e.g., MDA-MB-231), this reduction abrogates LPA1/2 receptor-driven pathways, decreasing downstream ERK phosphorylation and Rho-GTPase activation [6] [9]. Table 1 summarizes key LPA species affected:

Table 1: LPA Species Modulation by Autotaxin-IN-6

LPA Molecular SpeciesReduction (%)Primary Biological Role
16:0-LPA85%Fibroblast proliferation
18:1-LPA78%Tumor cell migration
18:2-LPA82%Angiogenesis stimulation
20:4-LPA91%Inflammatory cytokine production

Enzymatic Kinetics and Inhibition Efficiency

IC50 Profiling Across Cellular Models

Autotaxin-IN-6 exhibits cell-type-dependent inhibition efficiency. In enzymatic assays using recombinant ATX, IC50 values range from 43–220 nM [2] [5]. Cellular models show higher variability:

  • Fibroblasts: IC50 = 50 ± 5 nM (FS-3 substrate assay) [7]
  • Thyroid cancer (SW-579): IC50 = 97 nM (LPC hydrolysis assay) [2]
  • Melanoma (A-2058): IC50 = 170 nM (choline release assay) [2]Differences arise from extracellular LPC concentrations (higher in plasma = lower IC50) and integrin binding, which localizes ATX to cell surfaces, enhancing inhibitor access [4] [9]. Table 2 compares IC50 values:

Table 2: IC50 Values of Autotaxin-IN-6 in Experimental Models

Experimental ModelIC50Assay Method
Recombinant ATX (human)43 ± 3 nMAmplex® Red LysoPLD
SW-579 thyroid cancer cells97 nMCholine release
A-2058 melanoma cells170 nMCholine release
Plasma LPA reduction (in vivo mouse)220 nMMass spectrometry

Modulation of LysoPLD Activity in Tumor Microenvironments

In tumor microenvironments (TME), Autotaxin-IN-6 disrupts ATX-integrin β3 interactions via the SMB2 domain, inhibiting localized LPA production near cell surfaces [6] [9]. This reduces:

  • Chemotaxis: 60% decrease in macrophage migration toward ovarian cancer cells (SKOV-3) [6].
  • Angiogenesis: Suppression of VEGF expression by >40% in endothelial cells exposed to breast tumor supernatants [9].
  • Fibroblast activation: Collagen secretion decreased by 75% in lung fibroblast cultures [1].Hypoxia-induced ATX (via HIF-1α) in hepatocellular carcinoma is also suppressed, overcoming a major resistance mechanism in advanced tumors [6] [9].

Tables and data synthesized from experimental results in cited sources. Compound interactions are extrapolated from structural analyses of ATX-inhibitor complexes [1] [2] [4].

Properties

Product Name

Autotaxin-IN-6

IUPAC Name

[4-[1-[(4R)-4-[(3R,7S,10S,13R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]piperidin-4-yl]oxyphenyl]boronic acid;ethane

Molecular Formula

C37H60BNO6

Molecular Weight

625.7 g/mol

InChI

InChI=1S/C35H54BNO6.C2H6/c1-22(4-11-32(40)37-18-14-27(15-19-37)43-26-7-5-24(6-8-26)36(41)42)28-9-10-29-33-30(13-17-35(28,29)3)34(2)16-12-25(38)20-23(34)21-31(33)39;1-2/h5-8,22-23,25,27-31,33,38-39,41-42H,4,9-21H2,1-3H3;1-2H3/t22-,23?,25-,28?,29?,30?,31+,33?,34+,35-;/m1./s1

InChI Key

OJQKYEUHXHSJCV-MKNUFZNJSA-N

Canonical SMILES

B(C1=CC=C(C=C1)OC2CCN(CC2)C(=O)CCC(C)C3CCC4C3(CCC5C4C(CC6C5(CCC(C6)O)C)O)C)(O)O.CC

Isomeric SMILES

B(C1=CC=C(C=C1)OC2CCN(CC2)C(=O)CC[C@@H](C)C3CCC4[C@@]3(CCC5C4[C@H](CC6[C@@]5(CC[C@H](C6)O)C)O)C)(O)O.CC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.